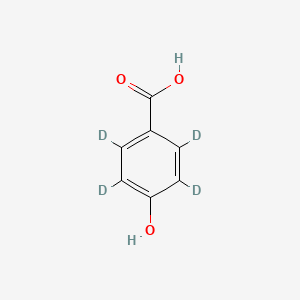![molecular formula C28H32N2O3 B565634 2-[1-[2-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide CAS No. 215032-24-9](/img/structure/B565634.png)
2-[1-[2-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidines are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . The compound also contains a phenyl group (a benzene ring minus one hydrogen), which is a common feature in many organic compounds .
Molecular Structure Analysis
The structure of this compound would likely be influenced by the pyrrolidine ring, which due to its non-planarity, provides increased three-dimensional coverage, a phenomenon called “pseudorotation” . The orientation of substituents can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the stereochemistry of the molecule, and the overall molecular shape would all influence its properties .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
A study investigated the antioxidant activity of polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives, closely related to the compound . The most promising compound identified, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b), demonstrated effective radical scavenging ability, comparable to conventional antioxidants like melatonin and gallic acid. This suggests potential use in physiological environments as a HO˙ radical scavenger (Nguyen et al., 2022).
Solvatochromism Studies
Research on various bioactive compounds, including 2-amino-6-phenylazo-pyridin-3-ol and others, has focused on understanding their solvatochromic behavior. This is relevant for compounds like 2-[1-[2-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide, as solvatochromism can inform about solute-solvent interactions, affecting the compound's behavior in different environments (Masoud et al., 2011).
Impurities in Pharmaceutical Compounds
A study on darifenacin hydrobromide, which contains a similar compound structure, focused on identifying process impurities and stress degradants. This research is crucial for understanding the stability and purity of pharmaceutical compounds, particularly those with complex structures like this compound (Thomas et al., 2012).
Neuropharmacological Potential
Research on novel dipeptide derivatives linked to triazole-pyridine moieties, similar in structure to the compound , has shown promise in neuropharmacology. One such compound demonstrated significant antimicrobial activity and potential as a novel agent for brain SPECT imaging, suggesting similar compounds could have neuropharmacological applications (Abdel-Ghany et al., 2013).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[1-[2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O3/c29-27(33)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26(32)22(19-21)15-18-31/h1-12,19,25,31-32H,13-18,20H2,(H2,29,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJHRFZCGLNQFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC(=C(C=C4)O)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857778 |
Source


|
| Record name | 2-(1-{2-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethyl}pyrrolidin-3-yl)-2,2-diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
215032-24-9 |
Source


|
| Record name | 2-(1-{2-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethyl}pyrrolidin-3-yl)-2,2-diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B565555.png)





